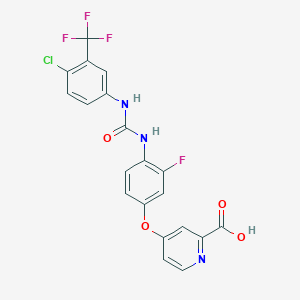

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid

Description

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is a synthetic small molecule featuring a diphenylurea core substituted with chlorine, trifluoromethyl, and fluorine groups. The compound is structurally related to regorafenib (Stivarga®), a multikinase inhibitor approved for colorectal and hepatocellular cancers . Key differences include:

- Core Structure: Unlike regorafenib’s methylpicolinamide group, this compound retains a free carboxylic acid group in the picolinic acid moiety (Figure 1) .

- Synthetic Utility: It serves as a precursor or intermediate in the synthesis of kinase inhibitors, such as regorafenib and deuterated analogs like CM4307 .

Properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF4N3O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)32-12-5-6-26-17(9-12)18(29)30/h1-9H,(H,29,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZESFMLUNMTDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)O)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187945-05-6 | |

| Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)-3-fluoro-phenoxy)pyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187945056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)-3-FLUORO-PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU2HG2Y956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is the cell surface tyrosine kinase receptors . These receptors play a crucial role in cellular communication and signal transduction, regulating processes such as cell growth, differentiation, and metabolism.

Mode of Action

The compound interacts with its targets by binding to the tyrosine kinase receptors on the cell surface. This interaction leads to the activation of intracellular kinases , which are involved in cell proliferation and angiogenesis. The activation of these kinases triggers a cascade of biochemical reactions that result in changes in cellular functions.

Biochemical Pathways

The activation of intracellular kinases by 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid affects several biochemical pathways. These pathways are primarily involved in cell proliferation and angiogenesis . The downstream effects of these pathways include increased cell growth and the formation of new blood vessels.

Result of Action

The result of the action of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is the inhibition of tumor cell proliferation and angiogenesis . By binding to and activating tyrosine kinase receptors, the compound triggers a series of biochemical reactions that ultimately lead to the suppression of tumor growth.

Biochemical Analysis

Biochemical Properties

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid interacts with several enzymes and proteins, playing a crucial role in inhibiting kinase activity. It is known to inhibit c-RAF kinase, MEK, and ERK signaling pathways, which are vital for cell proliferation and survival. Additionally, it affects vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) and platelet-derived growth factor receptor-β (PDGFR-β), contributing to its anti-tumor properties.

Cellular Effects

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid has profound effects on various cell types and cellular processes. It influences cell signaling pathways, leading to the inhibition of tumor cell proliferation and angiogenesis. This compound also affects gene expression and cellular metabolism, resulting in reduced tumor growth and metastasis.

Molecular Mechanism

The molecular mechanism of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid involves binding interactions with specific biomolecules. It inhibits kinase activity by binding to the ATP-binding site of c-RAF kinase, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts the MEK/ERK signaling pathway, leading to decreased cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that it maintains its inhibitory effects on cellular functions, although the degree of inhibition may vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its therapeutic potential. The compound’s distribution is crucial for its effectiveness in targeting specific tissues and cells.

Subcellular Localization

The subcellular localization of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy.

Biological Activity

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid (CAS Number: 1187945-05-6) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 469.774 g/mol

- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

The biological activity of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is primarily attributed to its ability to interact with specific molecular targets in cells. This compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in cancer progression and inflammation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain kinases that are pivotal in cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist at specific receptor sites, thereby interfering with signaling pathways that promote tumor growth.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound, including:

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on human cervical cancer cells (HeLa).

- Findings : The compound demonstrated significant dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory properties using LPS-stimulated macrophages.

- Results : The compound effectively reduced levels of TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Derivatives

The compound’s analogs are categorized based on modifications to the phenoxy linker, urea substituents, or picolinic acid moiety (Table 1).

Table 1: Structural Comparison of Key Analogs

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- Regorafenib monohydrate: Exhibits higher aqueous solubility (0.5–1.0 mg/mL) compared to the free acid form due to crystalline hydration .

Kinase Inhibition and Selectivity

- Regorafenib : Broad-spectrum inhibition of VEGFR2, TIE2, and PDGFR-β (IC50 < 10 nM) .

- Deuterated analogs (CM4307) : Retain kinase inhibition activity while reducing metabolic clearance by ~30% in preclinical models .

- Esterified derivatives (e.g., Compound 12) : Show moderate anti-HCC activity (IC50 ~5 μM) but lower potency than regorafenib due to ester hydrolysis instability .

Key Research Findings

Preclinical and Clinical Relevance

Challenges and Limitations

- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid: Limited direct pharmacological data due to its role as an intermediate; further studies needed to explore standalone activity.

- Hydrogen bonding and crystallinity : The free carboxylic acid forms strong hydrogen bonds, complicating crystallization compared to amide derivatives .

Preparation Methods

Formation of the Picolinic Acid Derivative Intermediate

- Starting Material: 2-picolinic acid is initially charged in a solvent inert to thionyl chloride (e.g., toluene) at temperatures ranging from 30°C to 90°C.

- Conversion: Thionyl chloride is added to convert 2-picolinic acid into the corresponding acid chloride intermediate.

- Subsequent Reaction: Without isolation, this intermediate is reacted with aqueous methylamine solution to form an N-methylpicolinamide intermediate.

This step is critical to activate the picolinic acid moiety for further functionalization.

Coupling with 4-Aminophenol

- The N-methylpicolinamide intermediate is reacted with 4-aminophenol in the presence of a base (e.g., aqueous sodium hydroxide) in a suitable solvent such as tetrahydrofuran or ethyl acetate.

- Reaction temperatures range from 25°C up to reflux temperature (60–110°C), with reaction times between 1 to 12 hours, preferably 1 to 7 hours.

- The product formed is the 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide intermediate.

- Crystallization is induced by acidification (preferably with hydrochloric acid) to pH 2.8–4, followed by seeding and cooling to isolate the acid salt form of the intermediate.

- The intermediate is then dissolved, neutralized to pH 6–7, and crystallized to obtain the free base form.

Urea Formation via Reaction with 4-Chloro-3-trifluoromethylphenyl Isocyanate

- The 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide intermediate is suspended or dissolved in ethyl acetate or tetrahydrofuran.

- A filtered solution of 4-chloro-3-trifluoromethylphenyl isocyanate is added slowly to maintain the temperature below 40°C.

- The mixture is then heated to approximately 64–71°C for 0.5 to 1 hour to complete the urea bond formation.

- The reaction mixture is filtered, and p-toluenesulfonic acid monohydrate is added to promote crystallization.

- The product is seeded, cooled gradually to 0°C, filtered, washed with solvent (e.g., tetrahydrofuran or ethanol), and dried under reduced pressure to yield the urea product as colorless to slightly brownish crystals.

Final Purification and Characterization

- The final compound is isolated by crystallization, washing, and drying.

- Typical yields reported are around 81.6% to 91% of theoretical.

- The compound is characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, HR-EIMS, HR-FABMS, UV, and FT-IR to confirm structure and purity.

Alternative Preparation Route via Carbamate Intermediates and Deuterated Analogues

- Phenyl carbamate intermediates such as phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate can be prepared and reacted with 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)picolinamide in pyridine at 85°C for 2 hours.

- After removal of solvent and washing steps with dilute hydrochloric acid and brine, the organic phase is dried and concentrated to yield the desired compound.

- Deprotection steps involving trifluoroacetic acid and triethylsilane at 50°C for 16 hours can be used to convert tert-butyl esters to the free acid form.

- This method yields the compound as a light yellow solid with purity up to 95% and yields around 78%.

Summary Table of Key Reaction Conditions

| Step | Reactants / Intermediates | Solvent(s) | Temperature (°C) | Time | Key Notes | Yield / Purity |

|---|---|---|---|---|---|---|

| 1 | 2-picolinic acid + thionyl chloride | Toluene or inert solvent | 30–90 | Not specified | Formation of acid chloride intermediate | Not specified |

| 2 | Acid chloride + aqueous methylamine | Toluene (aqueous phase) | Ambient | Not specified | Formation of N-methylpicolinamide | Not specified |

| 3 | N-methylpicolinamide + 4-aminophenol + base | THF, ethyl acetate | 25–110 | 1–12 hours | Formation of 4-(4-aminophenoxy) intermediate | Not specified |

| 4 | Intermediate + 4-chloro-3-trifluoromethylphenyl isocyanate | Ethyl acetate, THF | <40 to 71 | 0.5–1 hour | Urea bond formation | 81.6–91% |

| 5 | Crystallization with p-toluenesulfonic acid | THF, ethanol | Cooling to 0 | Several hours | Product isolation and purification | High purity crystals |

| Alt. | Phenyl carbamate + fluorophenoxy picolinamide | Pyridine | 85 | 2 hours | Alternative coupling via carbamate intermediates | 78%, 95% purity |

| Alt. | Deprotection with TFA + triethylsilane | Dichloromethane | 50 | 16 hours | Conversion of ester to acid | Not specified |

Research Findings and Notes

- The preparation methods emphasize mild temperatures during isocyanate addition to prevent side reactions and degradation.

- Use of bases such as aqueous sodium hydroxide is crucial for controlling pH during crystallization steps to ensure product purity.

- Seeding techniques during crystallization improve product quality and yield.

- The presence of fluorine and trifluoromethyl groups requires careful handling due to their electron-withdrawing effects influencing reactivity.

- Alternative methods involving deuterated intermediates have been developed for isotopic labeling studies, demonstrating the versatility of the synthetic routes.

Q & A

Basic: What are the critical synthetic steps for preparing 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid?

Answer:

The synthesis typically involves a multi-step process:

Ureido Formation : React 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-amino-3-fluorophenol to form the ureido intermediate.

Phenoxy Coupling : Couple the intermediate with picolinic acid derivatives (e.g., methyl picolinate) under nucleophilic aromatic substitution conditions.

Hydrolysis : Convert the ester group in the picolinic acid moiety to a carboxylic acid using alkaline hydrolysis (e.g., NaOH/EtOH) .

Key Considerations : Use catalysts like DABCO to enhance reaction efficiency, and monitor intermediates via TLC or LC-MS to ensure step completion .

Advanced: How can reaction conditions be optimized to improve yield and purity during ureido bond formation?

Answer:

Optimization strategies include:

- Temperature Control : Reflux in acetonitrile at 65°C to balance reaction rate and side-product formation .

- Catalyst Selection : DABCO (0.5 mmol) improves nucleophilicity of the amine group, accelerating ureido bond formation .

- Purification : Post-reaction washing with hexane removes unreacted starting materials, while recrystallization from ethanol enhances purity (>95%) .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Answer:

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : Confirm structural features, such as the trifluoromethyl group (δ ~110-120 ppm in NMR) and ureido protons (δ ~8-9 ppm in NMR) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 451.783 for [M+H]) .

Advanced: How does the compound’s stability vary under acidic or basic conditions, and how can degradation products be characterized?

Answer:

- Acidic Conditions : Hydrolysis of the ureido bond may occur, generating 4-chloro-3-(trifluoromethyl)aniline and phenolic byproducts. Monitor via pH-controlled stability studies (e.g., 0.1 M HCl at 37°C) .

- Basic Conditions : The picolinic acid moiety may decarboxylate. Use LC-MS to identify degradation products like 4-(4-aminophenoxy)picoline .

Mitigation : Stabilize formulations using lyophilization or buffered solutions (pH 6-7) .

Advanced: How do structural modifications (e.g., fluorophenoxy vs. phenoxy groups) influence biological activity?

Answer:

- Fluorine Substitution : The 3-fluoro group in the phenoxy ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Trifluoromethyl Effect : The 4-chloro-3-(trifluoromethyl)phenyl group increases lipophilicity, improving membrane permeability (logP ~3.5) .

SAR Validation : Compare IC values in kinase inhibition assays (e.g., Raf kinase) to quantify activity changes .

Advanced: How can researchers resolve contradictions in bioassay data, such as inconsistent IC50_{50}50 values across studies?

Answer:

- Standardize Assays : Use uniform protocols (e.g., ATP concentration, incubation time) to minimize variability.

- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct target binding .

Basic: What strategies enhance aqueous solubility for in vivo pharmacokinetic studies?

Answer:

- Salt Formation : Convert the carboxylic acid to a sodium salt (e.g., using NaOH) to improve solubility (>10 mg/mL) .

- Cosolvents : Use PEG-400 or cyclodextrin-based vehicles to solubilize the compound without precipitation .

Advanced: What are the primary metabolic pathways of this compound in hepatic microsomes?

Answer:

- Phase I Metabolism : Oxidative defluorination of the phenoxy group, detected via LC-HRMS as hydroxylated metabolites .

- Phase II Metabolism : Glucuronidation of the picolinic acid moiety, identified using UDP-glucuronosyltransferase assays .

Tools : Use human liver microsomes + NADPH to simulate metabolic pathways .

Basic: How should researchers interpret complex splitting patterns in 1H^{1}\text{H}1H NMR spectra of this compound?

Answer:

- Aromatic Protons : The para-substituted phenoxy group shows a doublet of doublets (δ 7.2-7.8 ppm) due to coupling with adjacent fluorine atoms .

- Ureido Protons : Two distinct NH signals (δ ~8.5 and 9.0 ppm) confirm hydrogen bonding with the trifluoromethyl group .

Advanced: What mechanistic insights explain its inhibitory activity against specific kinase targets?

Answer:

- Binding Mode : The picolinic acid moiety chelates Mg in the ATP-binding pocket, while the ureido group forms hydrogen bonds with hinge residues (e.g., Cys-RAF) .

- Validation : Molecular docking (e.g., AutoDock Vina) and mutagenesis studies (e.g., Ala-scanning) confirm critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.